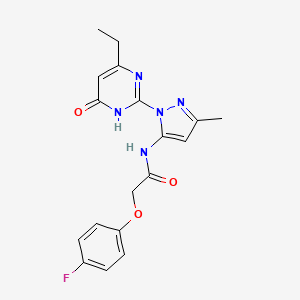![molecular formula C20H24N6O3 B2866861 8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920480-20-2](/img/structure/B2866861.png)
8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. The presence of the imidazo[2,1-f]purine-2,4(3H,8H)-dione group suggests that it might be a purine derivative. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For instance, the amino group might participate in condensation reactions, and the methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using computational methods or determined experimentally .Scientific Research Applications
Versatile Reagents in Drug Design
The compound's structural similarity to imidazo[2,1-f]purine derivatives makes it a significant pharmacophore, widely utilized in drug design. Imidazo[2,1-f]purine and its derivatives, including those bearing methoxyphenyl amino substituents, serve as potent pharmacophores. These structures are instrumental in the development of new therapeutic agents due to their unique biological activities and binding capabilities to various receptors and enzymes. For instance, the synthesis and pharmacological evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have identified potential antidepressant and anxiolytic agents, highlighting the compound's utility in designing central nervous system (CNS) active drugs (Zagórska et al., 2016).
Molecular Modeling and Spectral Characterization
The structural and electronic properties of the compound and its derivatives have been explored through spectral characterization and quantum-mechanical modeling. Studies such as those on imidazoquinazoline derivatives provide insights into their molecular structures, confirming their potential in various biological applications. Quantum-mechanical modeling, including DFT calculations, aids in understanding the electronic structure, stability, and reactivity of these compounds, crucial for designing molecules with desired biological properties (Hęclik et al., 2017).
Potential in Imaging and Sensing Applications
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar to the specified compound, have been synthesized and evaluated for their application in imaging, particularly in positron emission tomography (PET) tracers. These compounds offer promising avenues for the development of novel imaging agents for various biological targets, demonstrating the versatility of the imidazo[2,1-f]purine scaffold in diagnostic applications (Gao et al., 2016).
Application in Chemical Sensing
Imidazole and purine derivatives are explored for their pH-sensing capabilities, due to their photophysical properties that vary with pH changes. Such compounds, including those structurally related to the compound , serve as chemoprobes for detecting and quantifying biological molecules such as amino acids in various samples, offering valuable tools in biochemical and clinical research (Kim et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(2-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-8-6-7-9-15(14)29-5/h6-9,21H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPYSAOQZBRWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2866779.png)



![N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2866784.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2866785.png)



![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
